molecular formula C10H7ClN2O2 B1440021 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 934406-68-5

1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1440021
CAS No.: 934406-68-5
M. Wt: 222.63 g/mol
InChI Key: YCBHRBIFQKGBGR-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused with a pyridine ring, substituted with a chlorine atom at the third position of the pyridine ring

Biochemical Analysis

Biochemical Properties

1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and phosphatases . The interaction between this compound and these enzymes is primarily through binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . Moreover, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These cellular effects highlight the potential of this compound as a tool for studying cellular processes and as a candidate for therapeutic development.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional machinery . These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, depending on its interactions with targeting signals and post-translational modifications . For instance, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 3-chloro-2-hydrazinopyridine with dimethyl butynedioate or diethyl butynedioate under alkaline conditions. The intermediate product, 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether, is then reacted with phosphorus tribromide to yield the final product .

Industrial Production Methods: Industrial production methods focus on optimizing yield and minimizing by-products. The process involves refluxing the intermediate with phosphorus tribromide, followed by purification steps to isolate the desired compound. This method is efficient and suitable for large-scale production due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole and pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-5-12-9(7)13-6-2-4-8(13)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBHRBIFQKGBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid
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1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid

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